REACTION_CXSMILES
|
Cl.[O:2]=[C:3]1[C:17]2[C:12](=[CH:13][CH:14]=[C:15]([C:18]([OH:20])=[O:19])[CH:16]=2)[O:11][C:5]2([CH2:10][CH2:9][NH:8][CH2:7][CH2:6]2)[CH2:4]1.[C:21]([O-:24])(O)=[O:22].[Na+]>O1CCOCC1.O.CCOCC.[OH-].[Na+]>[C:18]([C:15]1[CH:16]=[C:17]2[C:12](=[CH:13][CH:14]=1)[O:11][C:5]1([CH2:6][CH2:7][N:8]([C:21]([O:24][C:5]([CH3:10])([CH3:6])[CH3:4])=[O:22])[CH2:9][CH2:10]1)[CH2:4][C:3]2=[O:2])([OH:20])=[O:19] |f:0.1,2.3,7.8|
|
Name
|
4-Oxospiro[chroman-2,4′-piperidine]-6-carboxylic acid hydrochloride
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Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
Cl.O=C1CC2(CCNCC2)OC2=CC=C(C=C12)C(=O)O
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Name
|
|
Quantity
|
150 mL
|
Type
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solvent
|
Smiles
|
O1CCOCC1
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirred at room temperature for 13 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The aqueous layer was washed with Et2O
|
Type
|
EXTRACTION
|
Details
|
extracted with CHCl3
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
The desiccant was removed through filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with MeOH—H2O
|
Type
|
FILTRATION
|
Details
|
the insoluble solid was collected through filtration
|
Reaction Time |
13 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C=1C=C2C(CC3(CCN(CC3)C(=O)OC(C)(C)C)OC2=CC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |